FSEN1 Exhibits Potent FSP1 Inhibition with Superior Selectivity Over NQO1 Compared to iFSP1
FSEN1 demonstrates nanomolar potency against FSP1 (IC50 = 313 nM) and maintains high selectivity over the related oxidoreductase NQO1 (IC50 >100 µM), a >319-fold window . In contrast, the comparator iFSP1 exhibits an IC50 of 103 nM against FSP1 but shows significantly lower selectivity, with only a ~49-fold window against NQO1 (IC50 ≈ 5 µM) . This pronounced difference in off-target liability is critical for experiments requiring clean FSP1-specific phenotypes.
| Evidence Dimension | FSP1 Inhibition Potency and Selectivity vs. NQO1 |
|---|---|
| Target Compound Data | FSP1 IC50 = 313 nM; NQO1 IC50 > 100 µM |
| Comparator Or Baseline | iFSP1: FSP1 IC50 = 103 nM; NQO1 IC50 ≈ 5 µM |
| Quantified Difference | FSEN1 selectivity index >319 vs. ~49 for iFSP1 |
| Conditions | In vitro enzymatic assay; NQO1 selectivity counter-screen |
Why This Matters
Higher selectivity reduces confounding off-target effects, ensuring that observed ferroptosis sensitization is genuinely attributable to FSP1 inhibition rather than collateral NQO1 modulation.
